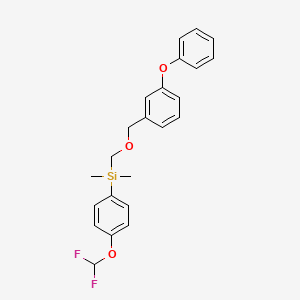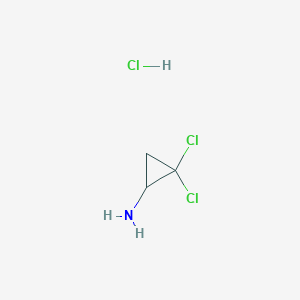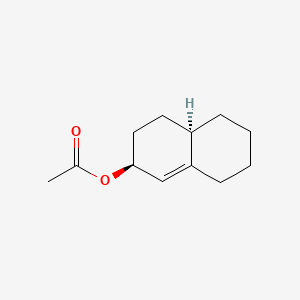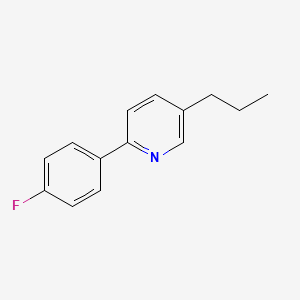
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It features a silane core bonded to a phenyl group substituted with difluoromethoxy, and another phenyl group linked through a methoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps:
Formation of the difluoromethoxyphenyl group: This can be achieved through the reaction of a phenol derivative with difluoromethyl ether under basic conditions.
Attachment of the silane core: The difluoromethoxyphenyl group is then reacted with a silane precursor, such as dimethylchlorosilane, in the presence of a catalyst like platinum or palladium.
Introduction of the phenoxyphenylmethoxy group: This step involves the reaction of the intermediate product with a phenoxyphenylmethanol derivative under conditions that promote the formation of the methoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silane core can be reduced to form silanols or other reduced silicon species.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones, phenols, or other oxygenated derivatives.
Reduction: Silanols, siloxanes, or other reduced silicon compounds.
Substitution: Various substituted phenyl or silane derivatives.
Aplicaciones Científicas De Investigación
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems or as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (4-methoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(trifluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(chloromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Uniqueness
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
| 106773-83-5 | |
Fórmula molecular |
C23H24F2O3Si |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)phenyl]-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C23H24F2O3Si/c1-29(2,22-13-11-20(12-14-22)28-23(24)25)17-26-16-18-7-6-10-21(15-18)27-19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3 |
Clave InChI |
OUCWNBIHTNWOQD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









